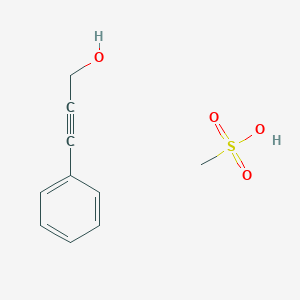
Methanesulfonic acid--3-phenylprop-2-yn-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid–3-phenylprop-2-yn-1-ol (1/1) is a compound that combines methanesulfonic acid with 3-phenylprop-2-yn-1-ol. The latter is an organic compound with the molecular formula C9H8O, known for its applications in various chemical reactions and industrial processes . This compound is characterized by its unique structure, which includes a phenyl group attached to a propynol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylprop-2-yn-1-ol typically involves the reaction of phenylacetylene with formaldehyde in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like Lindlar’s catalyst or palladium acetate . The reaction is carried out at ambient temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of 3-phenylprop-2-yn-1-ol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-phenylprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as Lindlar’s catalyst or hydrogen in the presence of palladium are typical.
Substitution: Bases like potassium tert-butoxide and solvents like tetrahydrofuran are often employed.
Major Products
The major products formed from these reactions include phenylpropanol, phenylpropanoic acid, and various substituted derivatives depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-phenylprop-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-phenylprop-2-yn-1-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt metabolic pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetylene: A precursor in the synthesis of 3-phenylprop-2-yn-1-ol.
Phenylpropanol: A reduced form of the compound.
Phenylpropanoic acid: An oxidized derivative.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
82490-61-7 |
|---|---|
Molekularformel |
C10H12O4S |
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
methanesulfonic acid;3-phenylprop-2-yn-1-ol |
InChI |
InChI=1S/C9H8O.CH4O3S/c10-8-4-7-9-5-2-1-3-6-9;1-5(2,3)4/h1-3,5-6,10H,8H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
YFGWGCCKSSIXBD-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)C#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


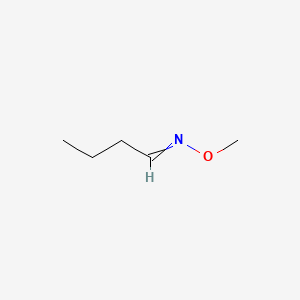
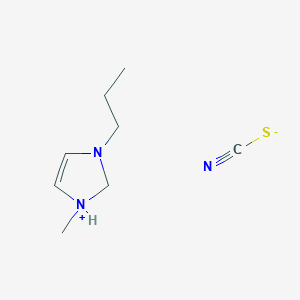
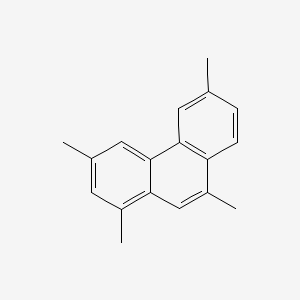
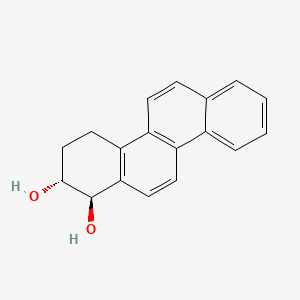
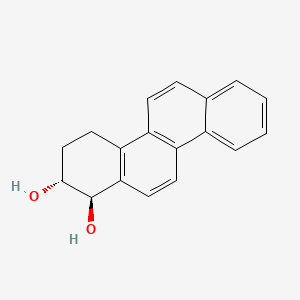
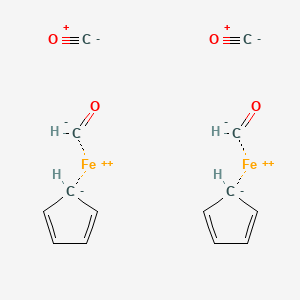
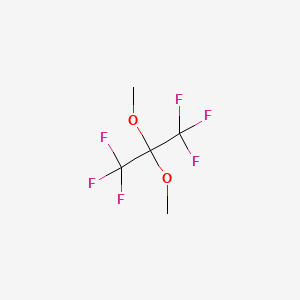
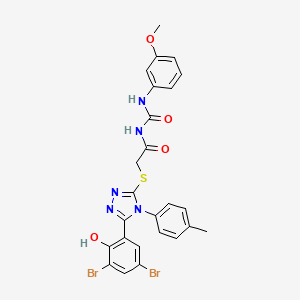
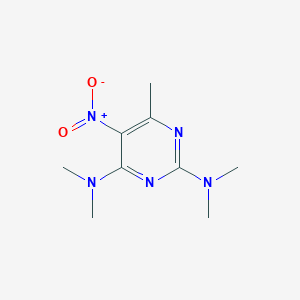
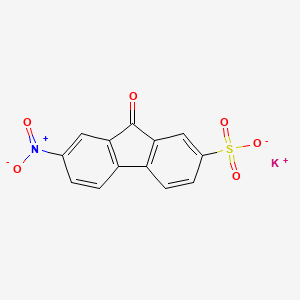
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)
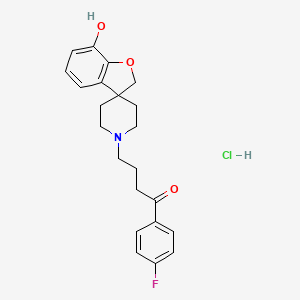
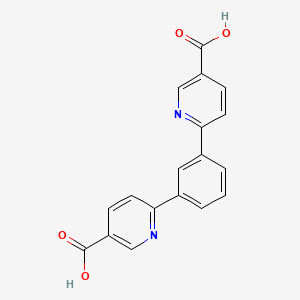
![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)
